N-cyclooctyl-3,5-dimethoxybenzamide
Description
N-Cyclooctyl-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a bulky cyclooctyl group attached to the amide nitrogen. Benzamides with alkoxy substituents, such as methoxy groups, are often studied for their electronic and steric effects, which influence reactivity, solubility, and applications in organic synthesis or pharmaceutical intermediates . The cyclooctyl group introduces significant steric hindrance, distinguishing it from smaller N-alkyl or N-aryl derivatives. This article compares this compound with structurally related compounds, focusing on synthesis, reactivity, and physical properties.
Properties
IUPAC Name |
N-cyclooctyl-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-13(11-16(12-15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFEICINCLNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3,5-dimethoxybenzamide typically involves the condensation of 3,5-dimethoxybenzoic acid with cyclooctylamine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: Formation of N-cyclooctyl-3,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclooctyl-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is beneficial in the treatment of conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
Table 1. Comparative Data for Selected Benzamide Derivatives
- Melting Points : Smaller substituents (e.g., hydroxy groups) correlate with lower melting points (e.g., N-hydroxy-2,5-dimethoxybenzamide , mp 119–120°C ), while bulky groups may increase melting points due to enhanced crystallinity.
- Lipophilicity : The cyclooctyl group in This compound likely enhances lipophilicity compared to diethyl or hydroxy derivatives, impacting solubility in organic solvents .
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